molecular formula C11H14N2S B5000579 5-methyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 5571-83-5

5-methyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B5000579
CAS No.: 5571-83-5
M. Wt: 206.31 g/mol
InChI Key: NMDZRTMSJGRLJV-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine: is a heterocyclic compound that features a thiazole ring Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylphenylamine with a thioamide under acidic conditions to form the thiazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the aromatic ring, resulting in the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives, tetrahydro derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The compound may modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-methoxyphenylamine derivatives
  • 2-methoxy-5-(phenylamino)methylphenol
  • 1,2,3-triazole derivatives

Uniqueness: 5-methyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine stands out due to its specific substitution pattern on the thiazole ring and the presence of a methyl group on the aromatic ring. These structural features contribute to its unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-methyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-8-5-3-4-6-10(8)13-11-12-7-9(2)14-11/h3-6,9H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDZRTMSJGRLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384352
Record name 5-methyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5571-83-5
Record name 5-methyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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